molecular formula C7H17NO B6598094 2-(tert-butoxy)propan-1-amine CAS No. 339306-19-3

2-(tert-butoxy)propan-1-amine

Cat. No.: B6598094
CAS No.: 339306-19-3
M. Wt: 131.22 g/mol
InChI Key: FUMQINKTMJGGNY-UHFFFAOYSA-N
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Description

2-(tert-butoxy)propan-1-amine is an organic compound with the molecular formula C7H17NO. It is a derivative of propan-1-amine, where a tert-butoxy group is attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxy)propan-1-amine typically involves the reaction of tert-butyl alcohol with propan-1-amine under specific conditions. One common method is the reaction of tert-butyl alcohol with propan-1-amine in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the tert-butoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butoxy)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism by which 2-(tert-butoxy)propan-1-amine exerts its effects involves its interaction with molecular targets through its amine and tert-butoxy functional groups. These interactions can influence various biochemical pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-tert-butoxy-2-propanol: Similar in structure but with a hydroxyl group instead of an amine.

    Diethylamine: Another amine with different alkyl groups attached.

    Triethylamine: A tertiary amine with three ethyl groups.

Uniqueness

2-(tert-butoxy)propan-1-amine is unique due to the presence of both a tert-butoxy group and an amine group, which confer distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(5-8)9-7(2,3)4/h6H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMQINKTMJGGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339306-19-3
Record name 2-(tert-butoxy)propan-1-amine
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